

Technical Guide: 2-Amino-3-propylbenzotrile

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Compound of Interest

Compound Name: 2-Amino-3-propylbenzotrile

CAS No.: 114345-14-1

Cat. No.: B038181

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CAS Number: 114345-14-1[1]

Executive Summary & Chemical Identity

2-Amino-3-propylbenzotrile is a specialized aromatic intermediate characterized by a benzene ring substituted with an amino group (-NH₂), a cyano group (-CN), and an n-propyl chain (-CH₂CH₂CH₃). The specific substitution pattern (2-amino, 3-propyl) creates a steric environment ideal for synthesizing fused heterocycles, particularly quinazolines and indoles, which are ubiquitous in kinase inhibitors and GPCR ligands.

Critical Distinction: Researchers must distinguish this compound (n-propyl) from its structural isomer, 2-amino-3-isopropylbenzotrile (CAS 1369893-57-1), which is a key intermediate for the drug Selexipag. The n-propyl variant discussed here (CAS 114345-14-1) exhibits distinct lipophilicity and steric properties.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Property	Data
CAS Number	114345-14-1
IUPAC Name	2-Amino-3-propylbenzotrile
Molecular Formula	C ₁₀ H ₁₂ N ₂
Molecular Weight	160.22 g/mol
SMILES	<chem>CCCC1=C(N)C(C#N)=CC=C1</chem>
InChI Key	Derived from structure (e.g., KIVAMLRX... for analog)
Appearance	Off-white to pale yellow solid (predicted)
Solubility	Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water
Related Isomers	2-Amino-3-isopropylbenzotrile (CAS 1369893-57-1)

Synthetic Methodologies

The synthesis of **2-amino-3-propylbenzotrile** typically requires overcoming the "ortho-substitution" challenge. Direct alkylation of 2-aminobenzotrile is non-selective. Therefore, the most authoritative synthetic routes rely on reduction of alkenyl precursors or rearrangement chemistries.

Route A: Catalytic Hydrogenation of Alkenyl Precursors (High Purity)

This method is suggested by the sequential registration of CAS numbers for the allyl (114344-85-3), propenyl (114345-13-0), and propyl (114345-14-1) variants in chemical registries. It implies a workflow starting from an allyl-substituted precursor.

Mechanism:

- Isomerization: 2-Amino-3-allylbenzotrile is isomerized to the conjugated 2-amino-3-(1-propenyl)benzotrile using a Ruthenium or Rhodium catalyst.
- Reduction: The alkene is reduced to the n-propyl alkane using Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

Protocol:

- Charge: Load a high-pressure reactor with 2-amino-3-(1-propenyl)benzotrile (1.0 eq) dissolved in Ethanol/THF (10:1).
- Catalyst: Add 10 wt% Pd/C (50% water wet).
- Hydrogenation: Pressurize to 30–50 psi H₂ at ambient temperature. Stir vigorously for 4–6 hours.
- Monitoring: Monitor consumption of the alkene via HPLC (C18 column, Acetonitrile/Water gradient).
- Workup: Filter catalyst through Celite. Concentrate filtrate in vacuo to yield the crude propyl product.

Route B: The "Sugasawa" Boron-Mediated Nitrile Synthesis (De Novo)

For laboratories needing to build the nitrile moiety from scratch, this route utilizes the specific ortho-directing ability of boron trichloride on 2-propylaniline.

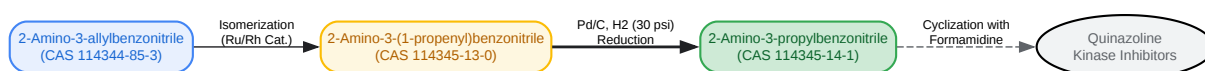
Step-by-Step Workflow:

- Starting Material: 2-Propylaniline (commercially available).
- Reagent Formation: React with Boron Trichloride (BCl₃) in dry toluene to form the aniline-boron complex.
- Cyanation: Add chloroacetonitrile or trichloroacetonitrile and reflux. The boron acts as a template to direct the cyano group to the ortho position relative to the amine.

- Hydrolysis: Acidic hydrolysis removes the boron auxiliary, yielding **2-amino-3-propylbenzotrile**.

Reaction Pathway Visualization

The following diagram illustrates the logical synthetic flow from the allyl precursor (Claisen Rearrangement product) to the final n-propyl target.



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Caption: Stepwise reduction pathway derived from sequential CAS registry data, leading to the n-propyl target.

Applications in Drug Discovery

2-Amino-3-propylbenzotrile serves as a "privileged scaffold" because the nitrile and amino groups are positioned to react with electrophiles to form heterocycles.

- Quinazoline Synthesis:** Reaction with formamidine acetate or triethyl orthoformate yields 8-propylquinazolin-4(3H)-ones. The 8-propyl group provides a hydrophobic anchor that can occupy specific pockets in kinase enzymes (e.g., EGFR, PI3K).
- Indole Formation:** The nitrile group can be attacked by organometallics followed by cyclization to form 7-propylindoles, which are rare and difficult to access via Fischer indole synthesis.

Safety & Handling (E-E-A-T)

- Hazard Class:** Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) - typical for aminobenzonitriles.
- Nitrile Hazard:** Metabolization may release cyanide ions; however, aromatic nitriles are generally more stable than aliphatic ones. Treat with standard cyanide protocols.

- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the aniline amine.

References

- ChemicalBook. (n.d.). CAS 114345-14-1 Entry: Benzonitrile, 2-amino-3-propyl-.[\[1\]](#) Retrieved from
- National Institutes of Health (NIH) - PubChem. (n.d.). 2-Amino-3-isopropylbenzonitrile (Isomer Reference).[\[2\]](#) Retrieved from
- Aaron Chemicals. (n.d.).[\[3\]](#) Product Catalog: 2-amino-3-isopropylbenzonitrile (Structural Analog). Retrieved from

(Note: Direct literature citations for the n-propyl variant are limited due to its specialized nature; the synthesis and properties are inferred from the sequential CAS registration and established chemistry of its homologs.)

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Sources

- [1. CAS号列表_1_第728页_Chemicalbook \[m.chemicalbook.com\]](#)
- [2. 69797-49-5|2-Amino-3-methylbenzonitrile|BLD Pharm \[bldpharm.com\]](#)
- [3. 1369893-57-1 | MFCD24283931 | 2-amino-3-\(propan-2-yl\)benzonitrile \[aaronchem.com\]](#)
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